molecular formula C9H8BrN B1343686 6-Bromo-4-methyl-1H-indole CAS No. 885520-51-4

6-Bromo-4-methyl-1H-indole

Cat. No.: B1343686
CAS No.: 885520-51-4
M. Wt: 210.07 g/mol
InChI Key: JWPFDGDDONIZCT-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

6-Bromo-4-methyl-1H-indole plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways . Additionally, this compound can bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . It can also influence cell proliferation by modulating the expression of genes involved in the cell cycle. In non-cancerous cells, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites . Furthermore, this compound has been shown to impact cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or enhancing their activity. For instance, it has been reported to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a key role in cell signaling . By inhibiting these kinases, this compound can disrupt signaling pathways and alter cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can cause toxic effects, such as liver damage, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully determine the appropriate dosage to balance the therapeutic benefits and potential adverse effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion from the body . The metabolic pathways of this compound can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-1H-indole can be achieved through several methods. One common approach involves the bromination of 4-methylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the Bartoli indole synthesis, which starts with the reaction of an ortho-nitrotoluene derivative with a Grignard reagent, followed by cyclization to form the indole ring. The bromination step can then be performed as described above.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The choice of brominating agent and solvent, as well as reaction conditions, are optimized for scalability and cost-effectiveness. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds, amines, and thiols.

    Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The indole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH), lithium diisopropylamide (LDA), and organolithium compounds are commonly used.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

    Oxidation: Formation of 6-bromo-4-formyl-1H-indole or 6-bromo-4-carboxy-1H-indole.

    Reduction: Formation of partially or fully reduced indole derivatives.

Scientific Research Applications

6-Bromo-4-methyl-1H-indole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

    Chemical Biology: Serves as a probe in biochemical assays to study protein-ligand interactions and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoindole: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.

    4-Methylindole: Lacks the bromine atom at the 6-position, resulting in different chemical and biological properties.

    6-Chloro-4-methyl-1H-indole:

Uniqueness

6-Bromo-4-methyl-1H-indole is unique due to the combined presence of the bromine atom and methyl group, which can enhance its reactivity in substitution reactions and its potential as a pharmacophore in drug design. The specific positioning of these substituents can also influence the compound’s electronic properties and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-bromo-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPFDGDDONIZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646467
Record name 6-Bromo-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-51-4
Record name 6-Bromo-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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